molecular formula C12H17NO3 B3252710 4-(Boc-amino)-2-methylphenol CAS No. 218966-28-0

4-(Boc-amino)-2-methylphenol

Cat. No. B3252710
M. Wt: 223.27 g/mol
InChI Key: UFESVLDYFSGBGZ-UHFFFAOYSA-N
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Description

4-(Boc-amino)-2-methylphenol, also known as tert-butyl N-(4-hydroxyphenyl)carbamate, is a compound used to protect amine in the solid phase synthesis of peptides . It is used to produce [4-(tert-butyl-dimethyl-silanyloxy)-phenyl]-carbamic acid tert-butyl ester at ambient temperature . This reaction requires the reagent imidazole and solvent dimethylformamide, CH2Cl2 .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . An efficient and practical protocol allows the protection of various aryl and aliphatic amines using (Boc)2O in the presence of a catalytic amount of iodine under solvent-free conditions at ambient temperature .


Molecular Structure Analysis

The molecular formula of 4-(Boc-amino)-2-methylphenol is C11H15NO3 . The structure of Boc amino acids can be determined from the NMR spectrum in DMSO-d6 .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . The reaction for the protection of amines can be favored by influencing the nucleophilicity of the lone pair on the nitrogen atom .

Scientific Research Applications

  • Synthesis of Redox Derivatives for Photoinitiated Electron or Energy Transfer : Research by McCafferty et al. (1995) in the field of organic chemistry, involved the synthesis of redox-active amino acids, including derivatives of Boc-l-lysine, for incorporation into peptide assemblies. These assemblies were studied for photoinitiated electron or energy transfer, illustrating the application of 4-(Boc-amino)-2-methylphenol in creating light-harvesting peptides (McCafferty et al., 1995).

  • Catalysis and Chemical Transformations : In a 2017 study, Zarringhadam and Farhadi demonstrated the use of 4-aminophenol derivatives in creating flower-like Bi2O2CO3/NiFe2O4 magnetically recoverable nanocomposites. These composites were used for the catalytic reduction of 4-nitrophenol to 4-aminophenol, showcasing an application in environmental chemistry and nanotechnology (Zarringhadam & Farhadi, 2017).

  • Synthesis of Polyphenols and Analysis of Their Properties : Kaya et al. (2012) conducted research on the synthesis of polyphenols derived from 4-fluorobenzaldeyde. This study focused on how the electron-donating methyl group affects the thermal stability, optical, electrochemical properties, and conductivity of these compounds, highlighting the role of 4-(Boc-amino)-2-methylphenol in polymer chemistry (Kaya et al., 2012).

  • Application in Synthesizing Peptide Analogues and Mimetics : Research by Oishi et al. (2004) in the field of biochemistry involved the synthesis of α,α-disubstituted 4-phosphonophenylalanine analogues as phosphotyrosyl mimetics. This study underscores the use of 4-(Boc-amino)-2-methylphenol derivatives in creating peptide analogs for the study of cellular signal transduction processes (Oishi et al., 2004).

  • Development of Novel Antitumor Agents : Iwata et al. (2003) researched the antiviral activity of 2-amino-4, 4α-Dihydro-4α-7-dimethyl-3H-phenoxazine-3-one on poliovirus, demonstrating the potential pharmaceutical applications of 4-(Boc-amino)-2-methylphenol derivatives in developing new antitumor agents (Iwata et al., 2003).

properties

IUPAC Name

tert-butyl N-(4-hydroxy-3-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-7-9(5-6-10(8)14)13-11(15)16-12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFESVLDYFSGBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-amino)-2-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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